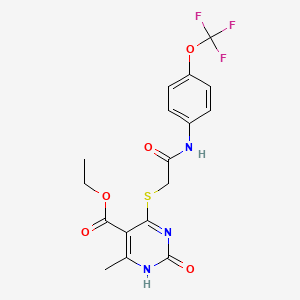

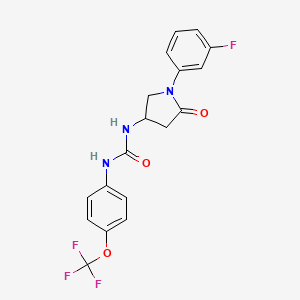

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a type of compound known as a dihydropyrimidinone . These compounds are often synthesized using the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .Scientific Research Applications

Synthesis and Characterization Techniques Research into ethyl 6-methyl-2-oxo-4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate and related compounds involves multicomponent reactions that facilitate the synthesis of dihydropyrimidine derivatives. These reactions often occur under mild conditions, leading to compounds with potential applications in various fields including material science and pharmacology. For instance, a study detailed the crystal structure, spectroscopic characterization (FT-IR, 1H, and 13C NMR), and density functional theory calculations on a related molecule, demonstrating the utility of these methods in understanding the properties of such compounds (Pekparlak et al., 2018).

Antimicrobial and Biological Activity Research into derivatives of this compound also extends into their biological activities. Various compounds have been synthesized and tested for their antimicrobial properties. For example, certain synthesized compounds have shown excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef et al., 2011). Additionally, ionic liquid-mediated synthesis methods have been developed to create novel chromone-pyrimidine coupled derivatives with significant antimicrobial activity, demonstrating the compounds' potential as antibacterial and antifungal agents (Nikalje et al., 2017).

Advanced Synthesis Techniques and Potential Applications Innovative synthesis techniques such as ionic liquid-promoted methods have been employed to create derivatives with enhanced antimicrobial properties. These methods offer several advantages including excellent yields, short reaction times, and mild conditions, highlighting the potential of these compounds in the development of new pharmaceuticals and materials with specific biological activities (Tiwari et al., 2018).

properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O5S/c1-3-27-15(25)13-9(2)21-16(26)23-14(13)29-8-12(24)22-10-4-6-11(7-5-10)28-17(18,19)20/h4-7H,3,8H2,1-2H3,(H,22,24)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGAPXKBAHNMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)

![N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2864324.png)

![2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2864326.png)

![1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2864328.png)

![Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2864334.png)

![(E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2864338.png)

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)